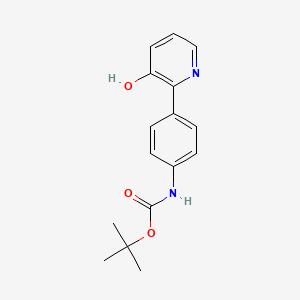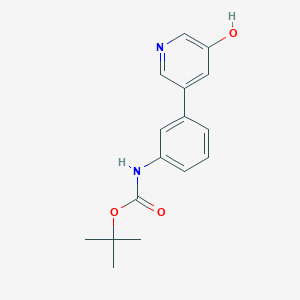
5-(3-Boc-aminophenyl)-3-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Boc-aminophenyl)-3-hydroxypyridine is a compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a 3-Boc-aminophenyl group at the 5-position The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Boc-aminophenyl)-3-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 3-nitrophenylpyridine, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine group.
Boc Protection: The amine group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(3-Boc-aminophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 3-keto-5-(3-Boc-aminophenyl)pyridine.
Reduction: Formation of 5-(3-Boc-aminophenyl)-3-aminopyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Deprotection: Formation of 5-(3-aminophenyl)-3-hydroxypyridine.
科学的研究の応用
5-(3-Boc-aminophenyl)-3-hydroxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 5-(3-Boc-aminophenyl)-3-hydroxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides stability during synthesis and can be removed to reveal the active amine functionality, which can then interact with biological targets.
類似化合物との比較
Similar Compounds
5-(3-Aminophenyl)-3-hydroxypyridine: Similar structure but lacks the Boc protection.
5-(3-Boc-aminophenyl)-2-hydroxypyridine: Similar structure but with the hydroxyl group at the 2-position.
5-(4-Boc-aminophenyl)-3-hydroxypyridine: Similar structure but with the Boc-aminophenyl group at the 4-position.
Uniqueness
5-(3-Boc-aminophenyl)-3-hydroxypyridine is unique due to the specific positioning of the Boc-aminophenyl group and the hydroxyl group on the pyridine ring. This unique structure allows for specific interactions in chemical reactions and potential biological activities, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
tert-butyl N-[3-(5-hydroxypyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIAFMFLKMLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
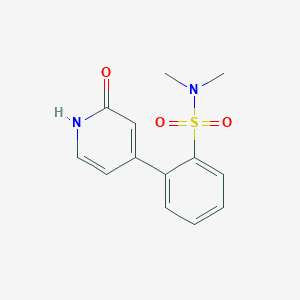
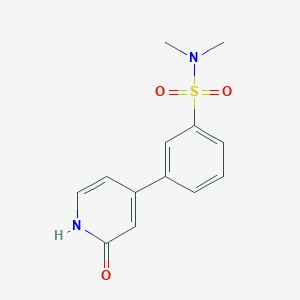

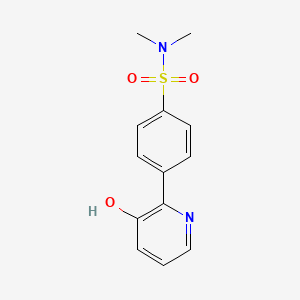
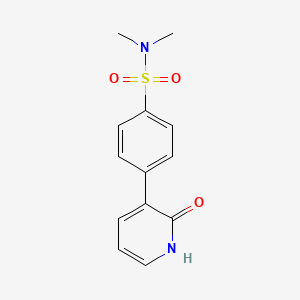
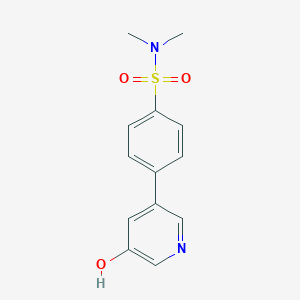
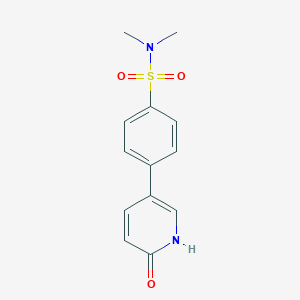
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
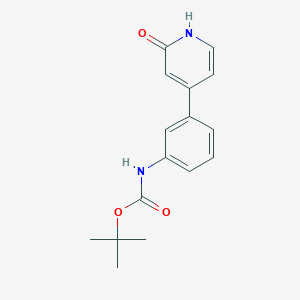
![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)
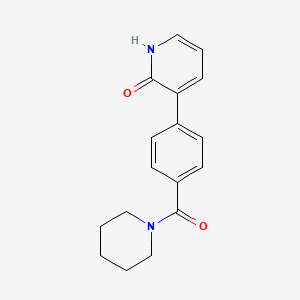
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine](/img/structure/B6368994.png)
